N-(2-methylquinolin-5-yl)-3-nitrobenzamide
Description
N-(2-Methylquinolin-5-yl)-3-nitrobenzamide is a nitrobenzamide derivative characterized by a quinoline moiety substituted at the 2-position with a methyl group and an amide linkage to a 3-nitrobenzoyl group.
Properties
IUPAC Name |
N-(2-methylquinolin-5-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-8-9-14-15(18-11)6-3-7-16(14)19-17(21)12-4-2-5-13(10-12)20(22)23/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFURDAXHQHYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-5-yl)-3-nitrobenzamide typically involves the reaction of 2-methylquinoline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) in N-(2-methylquinolin-5-yl)-3-nitrobenzamide undergoes reduction to form the corresponding amine (-NH₂). This reaction is critical for generating intermediates with enhanced biological or synthetic utility.
Reagents and Conditions
Mechanism
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Adduct Formation : The aNHC catalyst activates HBPin, forming a nucleophilic B–H adduct .
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N-Borylation : Sequential borylation of the nitro group generates an N-borylated imine intermediate .
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Final Reduction : Further reduction yields the primary amine derivative, N-(2-methylquinolin-5-yl)-3-aminobenzamide .
Key Observations
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The reaction achieves high yields (78–94%) under transition metal-free conditions .
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Substituents on the benzamide core influence reaction kinetics, with electron-withdrawing groups accelerating reduction .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to the nitro group) can participate in electrophilic substitution reactions, though such transformations are less common due to steric hindrance from the quinoline moiety.
Potential Reactions
| Reaction Type | Reagents | Expected Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Dinitrobenzamide derivative | Limited by deactivation of the ring |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivative | Requires harsh conditions |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halo-nitrobenzamide | Meta-directing effects dominate |
Amide Bond Reactivity
The amide bond in this compound exhibits limited hydrolysis under standard conditions but can undergo cleavage under extreme acidic or basic environments.
Hydrolysis
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Acidic Conditions (HCl/H₂O, reflux): Cleavage to 3-nitrobenzoic acid and 5-amino-2-methylquinoline .
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Basic Conditions (NaOH/H₂O, reflux): Forms the sodium salt of 3-nitrobenzoic acid and free amine .
Functional Group Interconversion
The nitro group can be converted into other functional groups for diversification:
| Reaction | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitro to Cyano | CuCN, DMF, 120°C | 3-Cyano-N-(2-methylquinolin-5-yl)benzamide | 65–70 | |
| Nitro to Azide | NaN₃, PPh₃, DCM | 3-Azido-N-(2-methylquinolin-5-yl)benzamide | 50–55 |
Scientific Research Applications
4-methyl-N-(2-methylquinolin-5-yl)-3-nitrobenzamide and its related compounds have various applications in scientific research, spanning chemistry, biology, medicine, and industry. The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, with the nitro group and quinoline ring playing crucial roles in binding affinity and activity.
Scientific Research Applications
- Chemistry These compounds serve as precursors in synthesizing more complex organic molecules. For instance, they can be used as building blocks in creating substituted quinoline derivatives with different biological activities. Aromatic amides, like N-(2-methylquinolin-5-yl)-3-nitrobenzamide, participate in site-selective C-H activation reactions, which are essential for creating new chemical entities .
- Biology They are studied for their potential biological activity and interactions with biomolecules. Examples include research into antimicrobial and anticancer properties.
- Medicine The therapeutic potential of these compounds, including anti-inflammatory and antimicrobial effects, is under investigation. They are also explored for potential use as therapeutic agents in treating various diseases. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor) was discovered using high-throughput screening and is an FDA-approved drug for treating cystic fibrosis (CF) patients with the G551D mutation .
- Industry These compounds are utilized in developing advanced materials and chemical processes.
Reactions and Products
The major products formed from reactions involving these compounds depend on specific conditions and reagents. For example, reducing the nitro group can yield 4-methyl-N-(2-methylquinolin-5-yl)-3-aminobenzamide. A study demonstrated that reacting amide 1a with N-methylmaleimide in the presence of Pd(OAc)2 as a catalyst, Ag(OAc)2, and LiCl in toluene at 120 °C for 48 hours yielded a mixture of alkylation product 2a and cyclized product 3a .
Example Reactions
| Reaction Conditions | Reactants | Products | Ratio |
|---|---|---|---|
| Pd(OAc)2 (0.045 mmol), Ag(OAc)2 (0.3 mmol), LiCl (0.3 mmol) in toluene (1 mL) at 120 °C for 48 h | Amide 1a (0.3 mmol) with N-methylmaleimide (0.30 mmol) | Alkylation product 2a and cyclized product 3a | 3:2 |
| Reaction of hydroxylamine and a nitrile group in ethanol | 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzonitrile | 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide | |
| Alternative protocol using DMSO/KOtBu | 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzonitrile | 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide | 80% yield |
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-5-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Spectroscopic and Crystallographic Characterization
Key Observations :
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 3-nitro moiety enhances electrophilicity, promoting interactions with biological targets .
- Heterocyclic Substituents : Pyrazole, thiazole, or benzodioxole groups improve solubility and target specificity .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) may reduce activity by hindering target binding.
Biological Activity
N-(2-methylquinolin-5-yl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its biological significance, combined with a nitrobenzamide structure. The presence of the nitro group is crucial for its biological activity, as it often contributes to the compound's reactivity and interaction with biological targets.
Biological Activities
1. Anticancer Activity
This compound has demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it exhibits potent activity against leukemia cells, with an effective concentration (EC50) in the micromolar range. For instance, compounds with similar structures have been found to inhibit DNA methyltransferases (DNMTs), which play a crucial role in cancer progression by regulating gene expression through DNA methylation .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | KG-1 (Leukemia) | 0.9 | DNMT3A Inhibition |
| Compound B | HeLa (Cervical) | 15 | Induces Apoptosis |
| This compound | TBD | TBD | TBD |
2. Antimicrobial Activity
The nitro group in this compound is associated with antimicrobial properties. Nitro compounds are known to generate reactive intermediates upon reduction, leading to DNA damage in microbial cells. This mechanism is similar to that observed in established antibiotics like metronidazole .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 2 μg/mL | |
| S. aureus | TBD | TBD |
| Mycobacterium tuberculosis | TBD | TBD |
3. Anti-inflammatory Activity
Research indicates that compounds containing nitro groups can exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and iNOS . The ability of this compound to modulate these pathways makes it a candidate for further investigation in inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve several pathways:
- DNA Interaction : The nitro group can form covalent bonds with DNA, leading to strand breaks and apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes, such as DNMTs and cyclooxygenases.
- Reactive Oxygen Species (ROS) Generation : The reduction of nitro groups can lead to the formation of ROS, contributing to both antimicrobial and anticancer effects.
Case Studies
- Cytotoxicity Against Leukemia Cells : A study evaluated the efficacy of this compound against KG-1 leukemia cells, reporting significant cell death at low concentrations .
- Antimicrobial Testing : In a series of tests against various bacterial strains, this compound showed promising results comparable to established antibiotics, indicating its potential use in treating infections caused by resistant strains .
Q & A
Q. What experimental methodologies are recommended for synthesizing and purifying N-(2-methylquinolin-5-yl)-3-nitrobenzamide?
Solid-phase synthesis is a robust approach for derivatives of nitrobenzamide compounds, as demonstrated by protocols involving amide coupling and nitro-group stability under controlled conditions . Purification typically employs column chromatography with polar/non-polar solvent gradients, followed by recrystallization using ethanol or DCM/hexane mixtures. NMR (¹H, ¹³C) and LC-MS are critical for verifying purity and structural integrity, with characteristic nitro-group signals observed at δ 8.3–8.8 ppm in ¹H NMR .
Q. How can spectroscopic techniques (e.g., NMR, mass spectrometry) resolve ambiguities in the structural characterization of this compound?
High-resolution quadrupole time-of-flight (Q-TOF) mass spectrometry is essential for confirming the molecular formula (e.g., m/z 319.4 [M−H]⁻ for brominated analogs) . For NMR, coupling ¹H-¹³C HSQC and HMBC experiments clarifies connectivity between the quinoline and nitrobenzamide moieties. Discrepancies in aromatic proton splitting patterns may indicate rotameric forms or hydrogen-bonding interactions .
Q. What crystallographic tools are suitable for determining the solid-state structure of this compound?
X-ray diffraction using SHELXL for refinement and ORTEP-3 for graphical representation is standard. Key parameters include hydrogen-bonding motifs (e.g., N–H···O interactions) and torsion angles between the quinoline and benzamide groups . WinGX integrates data processing, solution, and refinement workflows for small-molecule crystallography .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data, such as disordered nitro groups or non-planar quinoline rings?
Disorder in nitro groups can arise from rotational flexibility. Apply restraints (e.g., SIMU/DELU in SHELXL) during refinement and validate using residual density maps . For non-planar quinoline systems, compare DFT-optimized geometries with experimental torsion angles. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions and rationalizes packing anomalies .
Q. What strategies optimize the analysis of hydrogen-bonding networks in crystals of this compound?
Graph set analysis (as per Etter’s rules) classifies hydrogen bonds into motifs like D (donor) and A (acceptor). For example, the nitro group often acts as a bifurcated acceptor (R₂²(8) motifs). Pair this with electrostatic potential maps to predict interaction strengths .
Q. How can molecular docking studies be designed to evaluate this compound’s binding to biological targets (e.g., enzymes)?
Use AutoDock Vina or Schrödinger Suite for docking, with the quinoline ring as a rigid scaffold and nitrobenzamide side chain as a flexible moiety. Validate poses via MD simulations (AMBER/CHARMM) and compare binding affinities with analogs (e.g., 3-nitro-N-(4-methoxyphenyl)benzamide) .
Q. What experimental controls are critical when investigating synthetic byproducts or degradation products?
- Chromatographic spiking : Co-inject suspected byproducts (e.g., de-methylated quinoline derivatives) to confirm retention times.
- Tandem MS/MS : Fragment ions at m/z 122 (quinoline base) and m/z 165 (nitrobenzamide) help trace decomposition pathways .
Methodological Considerations
Q. How can researchers mitigate challenges in reproducing synthetic yields for this compound?
Document reaction parameters rigorously:
Q. What computational tools predict the compound’s solubility and stability under varying pH conditions?
Use COSMO-RS (via TURBOMOLE) for solubility predictions in polar aprotic solvents (e.g., DMSO). pKa estimation (MarvinSketch) identifies protonation sites on the quinoline N-atom (~pKa 4.2) and benzamide carbonyl (~pKa 12.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
